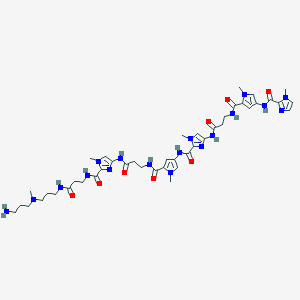
Tris(trifluoroacetic acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(trifluoroacetic acid) is an organofluorine compound with the chemical formula CF₃CO₂H. It is a haloacetic acid, where all three of the acetyl group’s hydrogen atoms are replaced by fluorine atoms. This compound is a colorless liquid with a vinegar-like odor and is known for its strong acidity, which is significantly higher than that of acetic acid .
Preparation Methods
Tris(trifluoroacetic acid) is prepared industrially through the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride . The reaction can be summarized as follows:
Electrofluorination: [ \text{CH}_3\text{COCl} + 4 \text{HF} \rightarrow \text{CF}_3\text{COF} + 3 \text{H}_2 + \text{HCl} ]
Hydrolysis: [ \text{CF}_3\text{COF} + \text{H}_2\text{O} \rightarrow \text{CF}_3\text{COOH} + \text{HF} ]
An older method involves the oxidation of 1,1,1-trifluoro-2,3,3-trichloropropene with potassium permanganate .
Chemical Reactions Analysis
Tris(trifluoroacetic acid) undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form trifluoroacetate salts.
Reduction: It can be reduced to form trifluoroethanol.
Substitution: It can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. Major products formed from these reactions include trifluoroacetate salts and trifluoroethanol .
Scientific Research Applications
Tris(trifluoroacetic acid) has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which tris(trifluoroacetic acid) exerts its effects involves its strong acidity and ability to act as a nucleophile. The highly electronegative fluorine atoms weaken the oxygen-hydrogen bond, allowing for greater acidity and stabilizing the anionic conjugate base . This makes it an effective catalyst and reagent in various chemical reactions.
Comparison with Similar Compounds
Tris(trifluoroacetic acid) is unique due to its strong acidity and the presence of three fluorine atoms. Similar compounds include:
Acetic acid: Less acidic and lacks fluorine atoms.
Trichloroacetic acid: Contains chlorine atoms instead of fluorine, making it less acidic than tris(trifluoroacetic acid).
Perfluorooctanoic acid: A longer-chain perfluorinated carboxylic acid with different applications and properties
These comparisons highlight the uniqueness of tris(trifluoroacetic acid) in terms of its strong acidity and specific applications in various fields.
Properties
Molecular Formula |
C43H60N18O8 |
|---|---|
Molecular Weight |
957.1 g/mol |
IUPAC Name |
N-[3-[3-[3-aminopropyl(methyl)amino]propylamino]-3-oxopropyl]-1-methyl-4-[3-[[1-methyl-4-[[1-methyl-4-[3-[[1-methyl-4-[(1-methylimidazole-2-carbonyl)amino]pyrrole-2-carbonyl]amino]propanoylamino]imidazole-2-carbonyl]amino]pyrrole-2-carbonyl]amino]propanoylamino]imidazole-2-carboxamide |
InChI |
InChI=1S/C43H60N18O8/c1-56(18-7-12-44)19-8-13-45-33(62)9-14-49-41(67)37-54-31(25-60(37)5)52-34(63)10-15-48-40(66)30-22-28(24-59(30)4)51-43(69)38-55-32(26-61(38)6)53-35(64)11-16-47-39(65)29-21-27(23-58(29)3)50-42(68)36-46-17-20-57(36)2/h17,20-26H,7-16,18-19,44H2,1-6H3,(H,45,62)(H,47,65)(H,48,66)(H,49,67)(H,50,68)(H,51,69)(H,52,63)(H,53,64) |
InChI Key |
OJMIXZGVYPMWAE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1C(=O)NC2=CN(C(=C2)C(=O)NCCC(=O)NC3=CN(C(=N3)C(=O)NC4=CN(C(=C4)C(=O)NCCC(=O)NC5=CN(C(=N5)C(=O)NCCC(=O)NCCCN(C)CCCN)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















